3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative characterized by the presence of a methoxycarbonyl group and a trifluoromethyl group on a phenyl ring. Its chemical formula is , and it has a molecular weight of approximately 219.95 g/mol. The compound appears as a crystalline powder, typically white to off-white in color, with a melting point ranging from 157°C to 162°C .
This compound is notable for its unique structural features, which contribute to its reactivity and potential applications in organic synthesis, particularly in coupling reactions.
3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid is primarily utilized in Suzuki coupling reactions, where it acts as a coupling partner for aryl halides. The trifluoromethyl group enhances the electrophilicity of the phenyl ring, facilitating nucleophilic attack during the reaction. The presence of the methoxycarbonyl group can also influence the reaction pathway and product distribution, making this compound valuable in synthesizing complex organic molecules .
The synthesis of 3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid typically involves several steps:
These methods often require careful optimization to achieve high yields and purity of the desired product .
3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid has several applications:
Interaction studies involving 3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid primarily focus on its reactivity with various substrates in coupling reactions. Research indicates that the presence of both the methoxycarbonyl and trifluoromethyl groups significantly influences reaction kinetics and product selectivity. Further studies are needed to explore its interactions with biological targets and its potential implications in medicinal chemistry .
Several compounds share structural similarities with 3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-(Trifluoromethyl)phenylboronic acid | 1423-26-3 | 0.98 |
4-(Trifluoromethyl)phenylboronic acid | 128796-39-4 | 0.98 |
2-Trifluoromethylphenylboronic acid | 1423-27-4 | 0.94 |
3-Methyl-4-(trifluoromethyl)phenylboronic acid | 864759-67-1 | 0.94 |
4-Methyl-3-(trifluoromethyl)phenylboronic acid | 947533-94-0 | 0.94 |
These compounds exhibit similar reactivity patterns due to their boronic acid functionality but differ in their substituents, which can significantly affect their chemical behavior and applications .